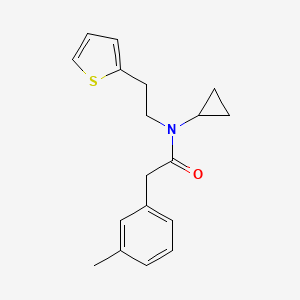
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- A study focused on the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrating potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds showed significant biological activity by inducing apoptosis in CML cells and affecting the PI3K/AKT signaling pathway, highlighting their potential as lead molecules for further development in cancer treatment (Weiwei Li et al., 2019).
Synthesis and Pharmacological Screening
- Another study explored the synthesis of novel pyrimidine derivatives, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited excellent anti-inflammatory and moderate analgesic activities, suggesting their potential for further pharmacological development (K. Ishwar Bhat et al., 2014).
Green Chemistry Approach
- Research on D-xylonic acid as both a green solvent and an effective biocatalyst for synthesizing urea derivatives highlights the importance of environmentally friendly methods in chemical synthesis. This approach emphasizes the economic and ecological benefits of using green chemistry principles in the development of pharmaceutical compounds (Jiliang Ma et al., 2016).
Cytokinin-like Activity
- Urea derivatives have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation in plant morphogenesis. This suggests their utility in agricultural applications and plant biotechnology, offering insights into their mode of action and potential for enhancing adventitious root formation (A. Ricci & C. Bertoletti, 2009).
Crystal Structure Analysis
- The study of the crystal structure of azimsulfuron, a sulfonylurea herbicide, contributes to understanding the molecular interactions and stability of urea derivatives. This knowledge aids in the design of more efficient herbicides and pharmaceutical agents by analyzing the structural aspects of such compounds (Youngeun Jeon et al., 2015).
Propiedades
IUPAC Name |
1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8OS/c24-14(19-13-16-8-4-9-17-13)18-10-5-11-25-15-20-21-22-23(15)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H2,16,17,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKAAWOMKDEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

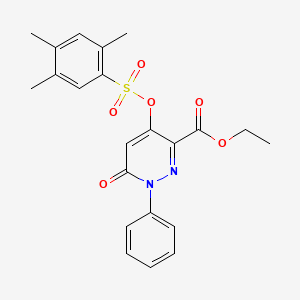
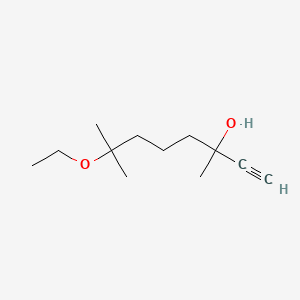
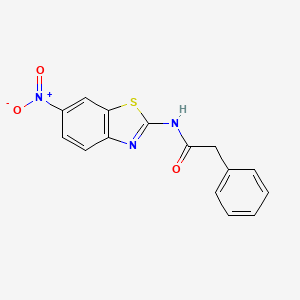
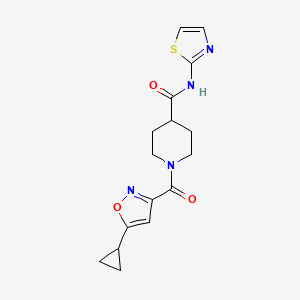
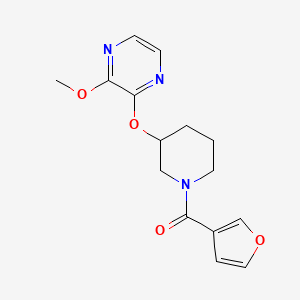
![2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)
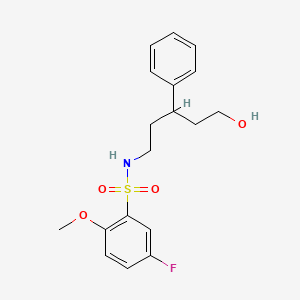
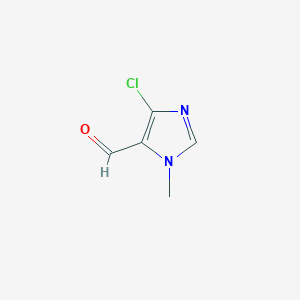

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)
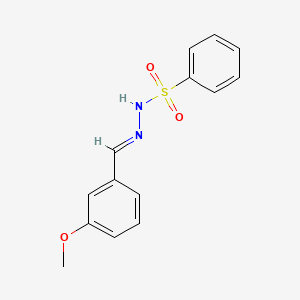
![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)
![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)
